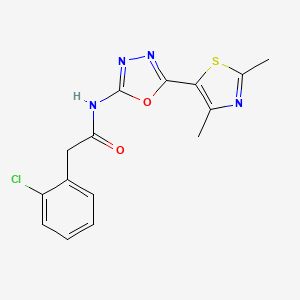

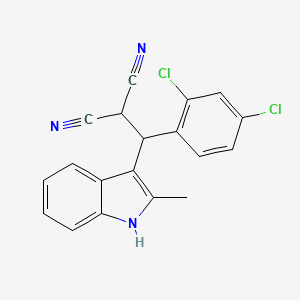

2-((2,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl)malononitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((2,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl)malononitrile” is a chemical compound with potential neuroprotective properties. It has been found to prevent neuronal cell death induced by the PI3-kinase pathway .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot three-component synthesis of oxindole derivatives has been developed by the reaction of phthalhydrazide, aldehydes, and indoline-2-one under reflux conditions . This protocol avoids the use of expensive catalysts, toxic solvents, and chromatographic techniques .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, 1H-NMR and 13C-NMR can be used to identify the types and numbers of hydrogen and carbon atoms in the molecule, respectively .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and depend on the specific conditions. For example, it has been reported that the compound can undergo reactions with various catalysts, temperatures, and solvents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 120-122°C, a boiling point of 665.7±55.0 °C (Predicted), and a density of 1.44±0.1 g/cm3 (Predicted) .Scientific Research Applications

Environmental Behavior and Toxicity

Research on 2,4-D, a compound related to the structure , has shown its widespread use in agriculture and the resulting environmental impacts. Studies have identified 2,4-D as one of the most widely distributed pollutants, with potential lethal effects on non-target organisms. The environmental fate of 2,4-D, including its presence in soil, air, and water, suggests that mitigation strategies are necessary to prevent environmental entry. This indicates the importance of understanding the environmental behavior of similar compounds to implement effective control measures (Islam et al., 2017).

Degradation and Remediation

Research into the degradation of chlorinated phenols, which share structural similarities with the compound of interest, highlights the role of zero-valent iron and bimetallic systems in dechlorination processes. These systems are effective in overcoming the limitations of surface passivation that can hinder the long-term reactivity of remediation materials. This suggests potential applications in treating wastewater and contaminated environments through chemical reduction and bioremediation strategies (Gunawardana et al., 2011).

Molecular Interactions and Toxic Effects

The toxicity associated with chlorophenols, compounds related to the one , involves oxidative stress, immune system alteration, endocrine disruption, and potential carcinogenicity. These effects highlight the complex interactions between such compounds and biological systems, necessitating detailed studies on their mechanisms of action and the development of strategies to mitigate adverse health impacts (Ge et al., 2017).

Mechanism of Action

Target of Action

The primary target of the compound 2-((2,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl)malononitrile is the Glycogen synthase kinase (GSK)-3 . GSK-3 is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes and pathways .

Mode of Action

This compound acts as a potent inhibitor of the GSK-3 isozymes . It competes with ATP, thereby inhibiting the activity of the α and β isozymes of GSK-3 . This interaction with its targets leads to the prevention of neuronal cell death induced by the PI3-kinase pathway .

Biochemical Pathways

The inhibition of GSK-3 by this compound affects various biochemical pathways. GSK-3 is involved in the modulation of the production of inflammatory cytokines . Therefore, the inhibition of GSK-3 can lead to a decrease in the production of these cytokines .

Pharmacokinetics

It is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The result of the action of this compound is the prevention of neuronal cell death . It also delays preconditioning, reduces infarct size, and prevents cardiac ischemia .

Action Environment

It is also relatively stable in both acidic and alkaline media

Properties

IUPAC Name |

2-[(2,4-dichlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2N3/c1-11-18(15-4-2-3-5-17(15)24-11)19(12(9-22)10-23)14-7-6-13(20)8-16(14)21/h2-8,12,19,24H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBOZDJFKMBZKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=C(C=C(C=C3)Cl)Cl)C(C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-(4-chloro-1,3,5-triazin-2-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2716876.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide](/img/structure/B2716879.png)

![N-(4-chloro-2-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2716885.png)

![2,6-bis(4-chlorophenyl)pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione](/img/structure/B2716895.png)